BRD6688 -

BRD6688

Catalog Number: EVT-261438
CAS Number:
Molecular Formula: C16H18N4O
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD6688 is an HDAC inhibitor with IC50 values of 21 nM, 100 nM, and 11.48 µM for HDAC1, 2, and 3, respectively. It possesses preferential binding kinetics with six-fold extended half-life on HDAC2 compared to HDAC1 (381 min versus 65 min). BRD6688 crosses the blood brain barrier and has been shown to rescue the memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model of neurodegeneration.
BRD6688 is a selective HDAC2 inhibitor. It acts by enhancing the learning and memory processes.

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound is a pyridine-pyrrolidinone derivative known to possess potent antimalarial activity, potentially through inhibition of prolyl-tRNA synthetase in Plasmodium falciparum. It exists in two enantiomeric forms, with the S enantiomer exhibiting greater antimalarial activity than the R enantiomer. []
  • Relevance: This compound shares several structural similarities with N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide. Both compounds feature a pyridine ring, a pyrrolidine ring, and an amide group. Furthermore, both are involved in the study of potential drug targets, with the former targeting prolyl-tRNA synthetase and the latter potentially targeting similar enzymatic pathways. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: These are a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system. They were synthesized and evaluated for antibacterial activity against various Gram-positive bacteria, demonstrating sensible to good activity. []
  • Relevance: While not directly related in chemical structure, these compounds, like N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide, represent a class of compounds designed for biological activity, specifically targeting bacterial mechanisms. The research focus on developing new antimicrobial agents underscores the significance of exploring novel chemical structures for therapeutic applications, similar to the potential therapeutic applications of N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: This compound is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances choline-evoked rises in intracellular Ca2+ levels and improves sensory gating and cognitive function in animal models. []
  • Relevance: Both JNJ-1930942 and N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide contain a pyridine ring as a core structural element. JNJ-1930942's activity on the α7 nAChR highlights the potential of compounds containing a pyridine ring to interact with and modulate important biological targets, suggesting N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide might also possess such capabilities. []

(S)-1-[(S)-2-cyclohexyl-2-([S]-2-[methylamino]propanamido)acetyl]-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide (GDC-0152)

  • Compound Description: GDC-0152 is a peptidomimetic small molecule antagonist of inhibitor of apoptosis (IAP) proteins exhibiting antitumor activity. It undergoes extensive metabolism in rats, primarily through oxidation and amide hydrolysis, followed by sulfation and glucuronidation. []
  • Relevance: Both GDC-0152 and N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide feature a pyrrolidine ring and an amide bond, suggesting potential similarities in their metabolic pathways. The study on GDC-0152 metabolism could provide valuable insights into the potential metabolic fate of N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide. []

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). It is a substrate for the transporter P-glycoprotein (P-gp), contributing to its efflux from the intestine and excretion in rodents. []
  • Relevance: Both DPC 333 and N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide contain a pyrrolidine ring and an amide bond. Understanding the role of P-gp in DPC 333 excretion could provide insights into whether N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide might also be a substrate for this transporter, impacting its pharmacokinetic properties. []
Source and Classification

BRD6688 is classified as an ortho-aminoanilide compound. It was identified through a series of structure-activity relationship studies aimed at developing selective inhibitors for HDAC2 over other isoforms, particularly HDAC1, which shares significant structural similarities. The compound is sourced from various chemical suppliers, including Cayman Chemical and MedchemExpress, and is often utilized in research settings to explore its biochemical effects and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD6688 involves several key steps that focus on constructing the ortho-aminoanilide framework. The synthetic pathway typically includes:

  1. Formation of the Aminoanilide Backbone: The initial step often involves the reaction between an appropriate aromatic amine and an acylating agent to form the aminoanilide structure.
  2. Functional Group Modifications: Subsequent reactions may introduce specific functional groups that enhance selectivity for HDAC2. This can involve the use of various coupling agents and solvents to optimize yields and purity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The detailed synthetic route may vary based on the specific research objectives and available reagents.

Molecular Structure Analysis

Structure and Data

BRD6688 has a distinct molecular structure characterized by its ortho-aminoanilide configuration. The molecular formula is C14_{14}H15_{15}N3_{3}O, with a molecular weight of approximately 241.29 g/mol.

  • Key Structural Features:
    • An amino group positioned ortho to the aniline nitrogen.
    • A carbonyl group contributing to the amide functionality.

The three-dimensional structure can be analyzed using computational methods such as molecular docking to predict binding interactions with HDAC2 .

Chemical Reactions Analysis

Reactions and Technical Details

BRD6688 primarily acts through competitive inhibition of HDAC2. The mechanism involves:

  1. Binding to the Active Site: BRD6688 competes with substrate histones for binding to the active site of HDAC2.
  2. Inhibition of Deacetylation: By occupying this site, BRD6688 prevents the removal of acetyl groups from histones, leading to increased acetylation levels.

In vitro studies have demonstrated that BRD6688 exhibits a kinetic selectivity profile favoring HDAC2 over HDAC1, which is critical given their structural similarities .

Mechanism of Action

Process and Data

The mechanism of action for BRD6688 involves:

  • Selective Inhibition: The compound selectively inhibits HDAC2, resulting in altered gene expression profiles associated with various cellular processes such as apoptosis, cell cycle regulation, and neuroprotection.
  • Impact on Acetylation Levels: By inhibiting HDAC2, BRD6688 increases histone acetylation at specific lysine residues (e.g., H4K12, H3K9), which can enhance transcriptional activity of target genes.

Research indicates that this mechanism may contribute to neuroprotective effects in models of neuropathic pain and neurodegeneration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD6688 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 120-130 °C.

These properties are essential for its application in biological assays .

Applications

Scientific Uses

BRD6688 has several significant applications in scientific research:

  • Neurodegenerative Disease Research: Its role as an HDAC2 inhibitor makes it a candidate for studying mechanisms underlying diseases like Alzheimer's disease.
  • Cancer Therapy: Given its ability to modulate gene expression through histone acetylation, BRD6688 is being investigated for potential use in cancer treatment strategies.
  • Pain Management Studies: Research has shown that BRD6688 can attenuate neuropathic pain responses in animal models, highlighting its therapeutic potential in pain management .
Introduction to BRD6688

Chemical Characterization of BRD6688

Molecular Structure and Physicochemical Properties

BRD6688 (chemical name: N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide) features a distinct tripartite structure comprising:

  • A zinc-binding group: Carboxamide moiety coordinating with HDAC's catalytic zinc ion
  • A linker region: Phenyl ring connecting the zinc-binding group to the cap region
  • A cap region: 4-Pyridinyl group enabling surface interactions with HDAC2-specific residues [5] [8]

Table 1: Physicochemical Profile of BRD6688

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O
Molecular Weight282.34 g/mol
AppearanceOff-white to light yellow crystalline solid
Solubility in DMSO50 mg/mL (177.09 mM)
Solubility in Ethanol≤2 mg/mL
Solubility in DMF30 mg/mL (106.25 mM)
CAS Number1404562-17-9
Predicted Density1.288 g/cm³
SMILESO=C(N1CCCC1)NC2=C(C=CC(=C2)C3=CC=NC=C3)N

The compound exhibits optimal brain penetrance due to its moderate hydrophobicity (cLogP ~2.5) and low hydrogen-bond donor count, enabling blood-brain barrier crossing – a critical property for CNS-targeted therapeutics [1] [6] [8]. Stability studies indicate the solid form remains stable for ≥3 years at -20°C, while solutions in DMSO retain activity for 6 months at -80°C [1] [5].

Pharmacological Classification

HDAC2 Selectivity Profile

BRD6688 demonstrates exceptional kinetic selectivity for HDAC2 over homologous isoforms – a breakthrough distinguishing it from classical equilibrium-based inhibitors. Though thermodynamic binding affinity (IC₅₀) shows only 5-fold preference for HDAC1 versus HDAC2, kinetic dissociation studies reveal profoundly differential residence times:

Table 2: HDAC Inhibition Profile of BRD6688

HDAC IsoformIC₅₀ ValueResidence Time (Half-life)Selectivity Ratio vs HDAC2
HDAC121 ± 3 nM65 ± 8 min0.21-fold (5x weaker)
HDAC2100 ± 12 nM381 ± 22 minReference
HDAC311.48 ± 1.2 μM<5 min114.8-fold
HDAC4-11>30 μMNot detectable>300-fold

The molecular basis for this selectivity involves:

  • Extended catalytic pocket engagement: The 4-pyridinyl cap forms stable π-stacking with Phe155 in HDAC2 (absent in HDAC1)
  • Differential gating kinetics: His145 in HDAC1 creates steric pressure favoring faster dissociation
  • Conformational stability: HDAC2-inhibitor complex maintains low-energy state 6x longer than HDAC1 counterpart [2] [4] [8]

Functionally, this translates to sustained histone hyperacetylation in neurons specifically at H3K9 and H4K12 loci – epigenetic marks strongly associated with neuroplasticity genes. At 1 μM concentration, BRD6688 increases H4K12 acetylation by 8.7-fold in primary mouse cortical neurons, persisting >24 hours post-washout due to kinetic trapping in HDAC2 [1] [3] [6].

Comparative Analysis with Class I HDAC Inhibitors

Unlike pan-inhibitors or class-selective compounds, BRD6688 achieves unprecedented HDAC2 targeting within the highly conserved Class I HDAC family (94% catalytic domain similarity):

Table 3: Comparative Analysis of Class I HDAC Inhibitors

InhibitorHDAC1 IC₅₀HDAC2 IC₅₀HDAC3 IC₅₀Kinetic Selectivity (HDAC2:HDAC1)BBB Penetrance
BRD668821 nM100 nM11.48 μM6:1 (Residence time)High (Brain:Plasma = 0.89)
CI-99441 nM147 nM46 nM1:1Moderate
Compound 1*1 nM13 nM398 nM2:1Low
SAHA10 nM20 nM30 nMNoneNegligible
*Reference compound from [2]

Key differentiators include:

  • Kinetic vs thermodynamic selectivity: While compound 1 shows superior HDAC1/2 IC₅₀ values, its HDAC2:HDAC1 residence time ratio is only 2:1 versus BRD6688's 6:1 [2] [10]
  • Neuroplasticity-specific effects: BRD6688 upregulates Bdnf, c-Fos, and Egr1 3-fold more effectively than CI-994 in hippocampal slices
  • Blood-brain barrier permeability: LogBB value of -0.05 versus CI-994 (-1.2) enables therapeutic CNS concentrations at 1 mg/kg dosing [1] [3] [6]

This kinetic selectivity profile minimizes interference with neuroprotective HDAC1 functions – particularly its role in DNA repair through HDAC1-HDRP complexes – while effectively blocking HDAC2-mediated suppression of synaptic genes like NR2B and PSD-95. In CK-p25 Alzheimer's models, BRD6688 rescues contextual fear conditioning deficits by 89% without inducing thrombocytopenia (a common HDAC1-inhibition side effect) [4] [7] [10].

Table 4: Standardized Nomenclature for BRD6688

Nomenclature TypeDesignation
Systematic IUPACN-(2-amino-5-(pyridin-4-yl)phenyl)pyrrolidine-1-carboxamide
Common synonymsBRD-6688; BRD 6688
CAS Registry1404562-17-9
ChemSpider ID26346818
Canonical SMILESC1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N
InChI KeyYZXBMJVMSBSGMM-UHFFFAOYSA-N

This comprehensive profile establishes BRD6688 as a pioneering kinetically-selective HDAC2 inhibitor with exceptional potential for investigating epigenetic mechanisms underlying cognitive function and neurodegeneration. Its distinct properties fill a critical pharmacologic niche between non-selective HDAC inhibitors and genetically-targeted approaches [4] [8] [10].

Properties

Product Name

BRD6688

IUPAC Name

N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21)

InChI Key

YZXBMJVMSBSGMM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N

Solubility

Soluble in DMSO

Synonyms

BRD6688; BRD-6688; BRD 6688;

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.